4-Tolyl-benzeneboronic acid

Description

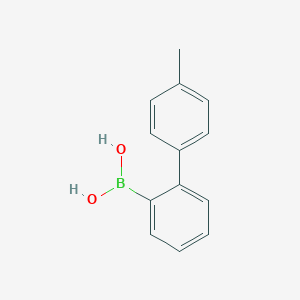

4-Tolyl-benzeneboronic acid, also known as 4-Methylbenzeneboronic acid or p-Tolylboronic acid (CAS 5720-05-8), is a boronic acid derivative with a methyl substituent at the para position of the benzene ring. Its molecular formula is C₇H₉BO₂, and it has a molecular weight of 150.17 g/mol. Key physical properties include a melting point of 88–92°C and a boiling point of 265–267°C .

This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and moderate reactivity, making it a valuable intermediate in pharmaceutical synthesis and materials science. The methyl group is electron-donating, which slightly reduces the electrophilicity of the boron atom compared to unsubstituted phenylboronic acids, thereby influencing its reactivity in catalytic processes.

Properties

Molecular Formula |

C13H13BO2 |

|---|---|

Molecular Weight |

212.05 g/mol |

IUPAC Name |

[2-(4-methylphenyl)phenyl]boronic acid |

InChI |

InChI=1S/C13H13BO2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9,15-16H,1H3 |

InChI Key |

PIPFWPPQTVRPMZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=C(C=C2)C)(O)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that boronic acids, including 4-tolyl-benzeneboronic acid, exhibit promising anticancer properties. They can modify the selectivity and pharmacokinetic characteristics of bioactive molecules. For instance, compounds like bortezomib, a boronic acid derivative, are used in treating multiple myeloma by inhibiting proteasome activity .

Case Study: Bortezomib and Its Mechanism

- Study Focus : Investigating the efficacy of bortezomib in combination therapies for advanced lymphomas.

- Findings : The combination therapy showed improved outcomes by overcoming drug resistance mechanisms .

Antibacterial and Antiviral Applications

Boronic acids have also been explored for their antibacterial and antiviral activities. Their ability to form complexes with diols allows them to act as inhibitors against various pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Mechanism |

|---|---|---|

| Anticancer | Bortezomib | Proteasome inhibition |

| Antibacterial | Various | Diol complex formation |

| Antiviral | Vaborbactam | β-lactamase inhibition |

Suzuki-Miyaura Cross-Coupling Reaction

This compound is frequently utilized as a coupling partner in the Suzuki-Miyaura reaction due to its effectiveness in forming C-C bonds. This reaction is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Example Reaction Conditions

- Reagents : this compound, aryl halide

- Catalyst : Palladium(0)

- Solvent : Toluene

- Temperature : 100 °C

Table 2: Reaction Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Coupling with aryl halides | 90 | Toluene, K2CO3, 100 °C |

| Multi-step synthesis of thiazoles | 65 | Sequential coupling reactions |

Library Synthesis

A study demonstrated the utility of this compound in synthesizing libraries of triarylated thiazoles through a semi-one-pot protocol, achieving high yields with minimal purification losses .

Asymmetric Catalysis

In asymmetric synthesis, boronic acids have been employed as catalysts or reagents to enhance enantioselectivity in reactions involving benzaldimines, showcasing their versatility beyond simple coupling reactions .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

4-Tolylbenzeneboronic acid is extensively used in palladium-catalyzed Suzuki-Miyaura couplings to synthesize biaryl compounds. Key findings include:

Reaction Optimization (Source )

-

Catalyst Efficiency : (PCNMe)Pd-Br (0.05 mol%) achieved 54% yield in coupling 4-tolylboronic acid with 4-formyl bromobenzene (Table 1).

-

Electronic Effects : Electron-rich 4-tolylboronic acid paired optimally with electron-poor aryl halides (e.g., 4-formyl bromobenzene) due to enhanced electrophilicity (Table 2).

| Entry | Aryl Halide | Boronic Acid | Yield (%) | TON* |

|---|---|---|---|---|

| 8 | 4-CHO-C6H4-Br | 4-CH3-C6H4-B(OH)2 | 54 | 1080 |

TON *: Turnover number (moles product per mole catalyst).

Solvent and Recycling (Source )

-

Microwave Acceleration : Reactions in PEG-400 under microwave irradiation (240 W, 50 s) achieved 81% yield for 4-methylbiphenyl synthesis.

-

Recyclability : The PEG-palladium system retained 80% yield over three cycles without catalyst degradation.

Nickel-Catalyzed Cross-Couplings

In Ni(0)/PCy3 systems, 4-tolylbenzeneboronic acid demonstrated lower reactivity compared to electron-poor boronic acids (Source ):

Competition Experiments

| Boronic Acid Pair | Product Ratio (A:B) |

|---|---|

| Phenyl vs. 4-Tolyl | 46:54 |

| 4-Tolyl vs. 2-Fluorophenyl | 7:93 |

Electron-deficient boronic acids (e.g., 2-fluorophenyl) outcompeted 4-tolyl derivatives due to faster transmetalation.

Ligand-Free and Aqueous Reactions

4-Tolylbenzeneboronic acid participates in environmentally friendly protocols :

-

Aqueous Suzuki Couplings : Achieved 77% yield in water using PdCl2/KF (Source ).

-

Ligand-Free Conditions : Copper- or ruthenium-catalyzed direct arylations in water (Source ).

Boron Cluster Formation (Source )

Reactions with BH3·SMe2 yielded tetra-substituted pentaborane(9) (HB[B(

-tolyl)(μ-H)]4) via:

-

Hydride/aryl exchange.

-

Dimerization of intermediates.

-

Borane elimination.

Enzymatic Inhibition (Source )

4-Tolyl-containing boronic acids inhibit serine proteases (e.g., subtilisin) by forming covalent adducts with active-site residues.

Electronic and Steric Effects

Comparison with Similar Compounds

Data Tables

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

| Compound | Relative Reaction Rate* | Typical Yield (%) | Preferred Coupling Partners |

|---|---|---|---|

| This compound | 1.0 (Baseline) | 70–85 | Aryl bromides, electron-deficient |

| 4-Chlorophenylboronic acid | 1.5 | 85–95 | Aryl iodides, electron-rich |

| 4-Biphenylboronic acid | 0.7 | 60–75 | Sterically unhindered substrates |

*Normalized to this compound.

Table 3: Solubility in Common Solvents

| Compound | Water | THF | Ethanol | DCM |

|---|---|---|---|---|

| This compound | Low | High | Moderate | High |

| 4-Hydroxyphenylboronic acid | Moderate | Moderate | High | Low |

| Ethyl 4-boronobenzoate | Insoluble | High | Low | High |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of 4-tolylmagnesium bromide by reacting 4-bromotoluene with magnesium metal in anhydrous tetrahydrofuran (THF). The Grignard reagent is then treated with trimethyl borate (B(OMe)₃), forming a boronate intermediate. Acidic hydrolysis (e.g., with HCl) liberates the boronic acid:

Key parameters include:

Limitations and Optimization

-

Moisture Sensitivity : Grignard reagents require strict anhydrous conditions.

-

Byproduct Formation : Over-hydrolysis or incomplete reaction can yield boric acid (B(OH)₃).

-

Improvements : Using trisopropyl borate (B(OiPr)₃) instead of trimethyl borate reduces side reactions.

This method leverages organolithium intermediates for boronic acid synthesis. While not directly cited in the sources, it aligns with general boronic acid preparation strategies.

Stepwise Procedure

-

Lithiation : Treat 4-bromotoluene with n-butyllithium (n-BuLi) at –78°C in THF.

-

Boronation : Add trimethyl borate to form the boronate ester.

-

Hydrolysis : Acidic workup yields the boronic acid.

Challenges

-

Low-Temperature Requirements : Increases operational complexity.

-

Side Reactions : Competing protonation or dimerization of the lithium intermediate.

Hydrolysis of Boronate Esters

Boronate esters serve as stable precursors to boronic acids. For example, pinacol boronate esters (e.g., 4-tolylBpin) hydrolyze under acidic or basic conditions.

Hydrolysis Conditions

-

Acidic Hydrolysis : HCl (1M) in THF/water (1:1) at 50°C for 12 hours.

-

Basic Hydrolysis : NaOH (2M) in ethanol/water, reflux for 6 hours.

Yield and Purity

-

Acidic Route : Higher purity (>95%) but slower reaction kinetics.

-

Basic Route : Faster but may require subsequent neutralization steps.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Temperature Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reaction | Mg, B(OMe)₃, HCl | 65–85 | –78°C to RT | Scalable, straightforward | Moisture-sensitive, byproduct formation |

| Miyaura Borylation | PdCl₂(dppf), B₂Pin₂, KOAc | 70–90 | 80–100°C | Functional group tolerance | Requires palladium catalyst |

| Lithium-Boronation | n-BuLi, B(OMe)₃ | 60–75 | –78°C to RT | High regioselectivity | Low-temperature handling required |

| Boronate Hydrolysis | HCl or NaOH | 80–95 | 50–100°C | Utilizes stable intermediates | Additional precursor synthesis needed |

Emerging Techniques and Innovations

Nickel-Catalyzed Borylation

Recent advances employ nickel catalysts (e.g., NiCl₂ with bipyridine ligands) for borylation of aryl halides, offering a cost-effective alternative to palladium. For example, nickel-catalyzed reactions with zinc reductants achieve moderate yields (50–60%) under ambient conditions.

Solvent-Free Approaches

Microwave-assisted synthesis in solvent-free systems reduces reaction times and improves yields (e.g., 85% in 30 minutes).

Q & A

Q. What are the critical safety protocols for large-scale reactions involving this compound?

- Risk Mitigation :

- Conduct small-scale flammability tests (flash point > 100°C).

- Use fume hoods with HEPA filters to capture boronic acid dust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.